difluoro-1,2,5-thiadiazole
Description
Difluoro-1,2,5-thiadiazole derivatives are a class of heterocyclic compounds characterized by a sulfur- and nitrogen-containing five-membered ring (1,2,5-thiadiazole) with two fluorine substituents. These compounds are notable for their electron-deficient nature, making them valuable in organic electronics, particularly as electron-accepting units in donor-acceptor polymers for photovoltaic applications . For instance, 5,6-difluoro-benzo[1,2,5]thiadiazole (Figure 1) is synthesized via palladium-catalyzed Stille cross-coupling reactions and exhibits strong electron-withdrawing properties due to fluorine's inductive effects, which lower the LUMO energy levels and enhance charge transport in solar cells .
The synthesis of these compounds often involves fluorinated aromatic diamines or dibrominated precursors. For example, 2,5,6-difluorobenzo[c][1,2,5]thiadiazole is prepared from 1,2-difluoro-4,5-diaminobenzene under controlled conditions, yielding a thermally stable compound with applications in organic field-effect transistors (OFETs) . The fluorine atoms also improve solubility in common organic solvents (e.g., dichloromethane, toluene), facilitating solution-processed device fabrication .
Properties
CAS No. |
82878-37-3 |
|---|---|
Molecular Formula |
C2F2N2S |
Molecular Weight |
122.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of 1,2,5-thiadiazole using fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of difluoro-1,2,5-thiadiazole may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
Difluoro-1,2,5-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms in this compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and organometallic compounds.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid, and dichloromethane (DCM) as solvents.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF), and ethanol as solvents.
Substitution: Alkyl halides, organometallic reagents, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Scientific Research Applications
Difluoro-1,2,5-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers. It is also used in the development of new materials with unique properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of difluoro-1,2,5-thiadiazole involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Properties of Difluoro-1,2,5-Thiadiazole and Analogous Compounds
Key Observations :
- Electron Deficiency: Fluorine substitution significantly lowers LUMO levels compared to non-fluorinated analogs (e.g., −3.8 eV vs. −3.2 eV for benzo[1,2,5]thiadiazole), enhancing electron-accepting capabilities in solar cells .
- Thermal Stability : Fluorinated derivatives exhibit higher thermal stability, as seen in the sublimation enthalpy of 3,4-bis(trifluoromethyl)-1λ⁴-1,2,5-thiadiazole (284°C) .
- Solubility: Difluoro-1,2,5-thiadiazoles (e.g., P8, P9 polymers) show better solubility than chlorinated or non-fluorinated analogs, aiding in device processing .
Functional Comparison with Other Thiadiazole Isomers
1,2,5-Thiadiazole vs. 1,3,4-Thiadiazole
- Electronic Effects : 1,2,5-Thiadiazoles are more electron-deficient due to the sulfur atom's position, which enhances conjugation with electron-withdrawing substituents like fluorine. In contrast, 1,3,4-thiadiazoles (e.g., I12 in ) prioritize steric effects from bulky substituents (e.g., chlorophenyl groups).
- Applications : 1,2,5-Thiadiazoles dominate in optoelectronics, while 1,3,4-thiadiazoles are often used in agrochemicals (e.g., fungicidal activity in ).
Morphological and Device Performance
Example: Donor-acceptor polymers P8 and P9 (based on 5,6-difluoro-benzo[1,2,5]thiadiazole) exhibit similar absorption spectra but distinct morphologies when blended with PC71BM. P8 forms smoother films (RMS roughness: 1.2 nm), leading to higher solar cell efficiency (8.2%) compared to P9 (RMS: 2.5 nm; efficiency: 7.5%) . This highlights fluorine's role in optimizing phase separation in bulk-heterojunction devices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
